N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Catalog No.
S3002058
CAS No.
1706401-12-8
M.F
C14H20N2O3S
M. Wt
296.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopr...

CAS Number

1706401-12-8

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanesulfonamide

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39

InChI

InChI=1S/C14H20N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5,8,12,14-15,17H,3-4,6-7,9H2,1H3

InChI Key

RXUDZDJZAFKCCU-UHFFFAOYSA-N

SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O

solubility

not available

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They can be used in the development of new drugs for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-ind

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can neutralize free radicals, which are harmful to our bodies. This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Some indole derivatives have demonstrated antitubercular activities . They could be used in the development of drugs for the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have also been studied for their antidiabetic activities . They could potentially be used in the management of diabetes .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

Anticholinesterase Activities

Indole derivatives have demonstrated anticholinesterase activities . They can inhibit the activity of cholinesterase enzymes, which play a key role in nerve signal transmission. This makes them potentially useful in the treatment of diseases like Alzheimer’s .

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfonamide functional group. The presence of the indoline moiety contributes to its potential biological activities. This compound can be represented by the following chemical formula: C12H15N2O2S. The structure features a cyclopropanesulfonamide linked to a hydroxylated ethyl group, which enhances its solubility and reactivity.

The chemical behavior of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can be explored through various reactions typical of sulfonamides and indoline derivatives.

  • Sulfonamide Formation: The compound can undergo nucleophilic attack by amines, leading to the formation of new sulfonamide derivatives.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, facilitating further modifications.
  • Cyclopropane Ring Reactions: The cyclopropane moiety may undergo ring-opening reactions under specific conditions, yielding more complex structures.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide exhibits potential biological activities that make it a candidate for pharmaceutical applications. Similar compounds have been studied for their roles as:

  • Antimicrobial agents: Many sulfonamides are known for their antibacterial properties.
  • Anticancer activity: Indoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective effects: Some studies suggest that compounds with indoline structures may offer neuroprotective benefits.

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can be approached through several methods:

  • Starting Materials: The synthesis typically begins with commercially available indoline derivatives and cyclopropanesulfonyl chloride.
  • Reaction Conditions: The reaction may be conducted under basic conditions to facilitate nucleophilic substitution where the hydroxylated ethyl group is introduced.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

The applications of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery focused on infectious diseases or cancer therapeutics.
  • Chemical Biology Research: Its unique structure makes it a valuable tool in studying biological pathways involving sulfonamides and indolines.

Interaction studies involving N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can provide insights into its mechanism of action:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins can elucidate its biological effects.
  • Receptor Binding Affinity: Evaluating its affinity for various receptors may reveal potential therapeutic targets.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
N-(4-hydroxyphenyl)cyclopropanesulfonamideHydroxylated phenyl groupAntimicrobial
1-MethylindoleIndole structureAnticancer
N,N-DimethylcyclopropanesulfonamideDimethyl substitutionNeuroprotective

Uniqueness

The uniqueness of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide lies in its combination of an indoline core with a cyclopropanesulfonamide structure, which may confer distinct pharmacological properties compared to other sulfonamides and indoles.

XLogP3

0.9

Dates

Last modified: 08-17-2023

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